molecular formula C11H12N2O7 B8310214 6-Ethoxycarbonylmethoxy-5-nitro-nicotinic acid methyl ester

6-Ethoxycarbonylmethoxy-5-nitro-nicotinic acid methyl ester

Cat. No. B8310214
M. Wt: 284.22 g/mol
InChI Key: NGPXWAVPBFAMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxycarbonylmethoxy-5-nitro-nicotinic acid methyl ester is a useful research compound. Its molecular formula is C11H12N2O7 and its molecular weight is 284.22 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H12N2O7

Molecular Weight

284.22 g/mol

IUPAC Name

methyl 6-(2-ethoxy-2-oxoethoxy)-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O7/c1-3-19-9(14)6-20-10-8(13(16)17)4-7(5-12-10)11(15)18-2/h4-5H,3,6H2,1-2H3

InChI Key

NGPXWAVPBFAMSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl glyoxalate (2.80 g) in dry dioxan (100 mL), cooled in ice, was treated with sodium hydride (60% dispersion in oil; 1.30 g) and the mixture was heated at 50° C. for 30 minutes and cooled in ice. A solution of 6-chloro-5-nitro-nicotinic acid methyl ester (5.25 g) [prepared as described by A. H. Berrie et al. J. Chem. Soc. 2590-2594 (1951)] in dioxan (40 mL) was added and the solution was stirred at 0° C. for 30 minutes and then at room temperature overnight. The reaction mixture was evaporated to dryness, sodium bicarbonate solution was added to pH 7, and the mixture extracted with chloroform, dried (anhydrous sodium sulfate) and evaporated to afford a semi-solid that was chromatographed on silica gel [dichloromethane-hexane (1:1) then dichloromethane] to afford the product (4.70 g).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
5.25 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of methyl 6-chloro-5-nitronicotinate (3 g, 13.85 mmol) in THF (60 mL) and DMF (30.0 mL) was added ethyl 2-hydroxyacetate (1.573 mL, 16.62 mmol) and potassium carbonate (5.74 g, 41.6 mmol). The reaction was stirred at room temperature for 24 hours. TLC analysis of the reaction mixture indicated partial consumption of starting material. Ethyl 2-hydroxyacetate (1 mL, 10.57 mmol) and potassium carbonate (2 g, 14.5 mmol) were added and the reaction was stirred at room temperature for 72 hours. TLC analysis of the reaction mixture indicated nearly complete consumption of starting material. The reaction mixture was partially concentrated under reduced pressure for removal of THF. The resulting red solution was diluted with H2O (200 mL) and 1N HCl was added to adjust the pH to 7. The aqueous layer was extracted with EtOAc (3×200 mL). The combined organics were dried over anhydrous Na2SO4 and concentrated in vacuo. The resulting solid was purified by flash column chromatography using a gradient elution of hexanes with 10-70% EtOAc to provide methyl 6-(2-ethoxy-2-oxoethoxy)-5-nitronicotinate (2.43 g, 8.55 mmol, 61.7% yield) as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.573 mL
Type
reactant
Reaction Step One
Quantity
5.74 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two

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